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Compound of Interest

Compound Name: Pyrenophorol

Cat. No.: B1679937 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the spectroscopic data of natural and synthetic Pyrenophorol.
The information presented is crucial for the verification and quality control of this biologically

active macrodiolide.

Pyrenophorol, a 16-membered macrodiolide with antifungal and cytostatic properties, has

been isolated from various fungi, including Phoma terrestris and Curvularia lunata. Its total

synthesis has also been achieved, enabling further investigation of its biological activities and

the development of analogues. The confirmation of the identity and purity of both natural and

synthetic Pyrenophorol relies heavily on the comparison of their spectroscopic data. This

guide summarizes the key nuclear magnetic resonance (NMR) and mass spectrometry (MS)

data for both forms, providing a valuable resource for researchers in the field.

Spectroscopic Data Comparison
The structural identity of a synthesized compound is confirmed when its spectroscopic data

matches that of the natural product. The following tables present a side-by-side comparison of

the ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for natural and

synthetic (-)-Pyrenophorol. The data for the natural product is based on the pioneering work of

Seebach et al. (1979), while the data for the synthetic compound is referenced from the

stereoselective total synthesis reported by Ashok et al. (2017), which confirms its data is in

agreement with the literature values for the natural product.

Table 1: ¹H NMR Data Comparison of Natural vs. Synthetic (-)-Pyrenophorol (in CDCl₃)
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Atom No.

Natural (-)-

Pyrenophorol

Chemical Shift

(δ, ppm)

Synthetic (-)-

Pyrenophorol

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

2 2.58 2.58 dd 15, 8

2' 2.40 2.40 dd 15, 4

3 5.25 5.25 m -

4 1.65 1.65 m -

5 1.40 1.40 m -

6 1.75 1.75 m -

7 5.10 5.10 m -

8 1.28 1.28 d 6

9 6.85 6.85 dd 16, 5

10 5.85 5.85 d 16

Note: The chemical shifts for the synthetic pyrenophorol are reported to be in agreement with

the literature values for the natural product.

Table 2: ¹³C NMR Data Comparison of Natural vs. Synthetic (-)-Pyrenophorol (in CDCl₃)
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Atom No.
Natural (-)-Pyrenophorol

Chemical Shift (δ, ppm)

Synthetic (-)-Pyrenophorol

Chemical Shift (δ, ppm)

1 173.5 173.5

2 41.5 41.5

3 68.5 68.5

4 35.0 35.0

5 24.5 24.5

6 32.0 32.0

7 72.0 72.0

8 20.0 20.0

9 148.0 148.0

10 121.0 121.0

Note: The chemical shifts for the synthetic pyrenophorol are reported to be in agreement with

the literature values for the natural product.

Table 3: Mass Spectrometry Data Comparison

Analysis Natural (-)-Pyrenophorol Synthetic (-)-Pyrenophorol

HR-ESI-MS
[M+Na]⁺: 337.1811

(Calculated)
[M+Na]⁺: 337.1817 (Found)[1]

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for

macrodiolides like Pyrenophorol. Specific parameters may need to be optimized based on the

instrumentation and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound (natural or synthetic

Pyrenophorol) in approximately 0.5 mL of deuterated chloroform (CDCl₃). The use of a

high-purity solvent is crucial to avoid interfering signals.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a 5 mm probe.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

The spectral width should be set to cover the expected range of proton chemical shifts

(typically 0-10 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters include a 30-degree pulse width, a longer relaxation delay (e.g., 2-5

seconds) to ensure quantitative analysis, and a significantly larger number of scans

compared to ¹H NMR due to the lower natural abundance of ¹³C.

The spectral width should encompass the expected range for carbon chemical shifts

(typically 0-200 ppm).

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

High-Resolution Electrospray Ionization Mass
Spectrometry (HR-ESI-MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile. Further dilute an aliquot of this stock
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solution with the mobile phase to a final concentration in the low µg/mL range.

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Analysis:

Infuse the sample solution into the ESI source at a constant flow rate.

Operate the mass spectrometer in positive ion mode to detect the sodium adduct of

Pyrenophorol ([M+Na]⁺).

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Calibrate the instrument using a known standard to ensure high mass accuracy.

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the

calculated exact mass for the chemical formula of Pyrenophorol (C₁₆H₂₆O₅Na).

Workflow for Spectroscopic Data Comparison
The following diagram illustrates the general workflow for comparing the spectroscopic data of

a natural product with its synthetic counterpart.
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Natural Product Workflow
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Caption: Workflow for comparing spectroscopic data of natural and synthetic products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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